5-Bromo-N-((4-methylthiazol-2-yl)methyl)furan-2-carboxamide
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Overview
Description
5-Bromo-N-((4-methylthiazol-2-yl)methyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. It is characterized by the presence of a bromine atom at the 5th position of the furan ring and a thiazole moiety attached to the carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((4-methylthiazol-2-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized by reacting 2-bromo-4-methylthiazole with appropriate reagents under controlled conditions.
Coupling with Furan-2-carboxylic Acid: The synthesized thiazole derivative is then coupled with furan-2-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-((4-methylthiazol-2-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position of the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives and reduced forms of the compound, which can be further utilized in different applications .
Scientific Research Applications
5-Bromo-N-((4-methylthiazol-2-yl)methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and anticancer properties.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand various biochemical pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-N-((4-methylthiazol-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes . In anticancer studies, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 5-Bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
Uniqueness
5-Bromo-N-((4-methylthiazol-2-yl)methyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a thiazole moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9BrN2O2S |
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Molecular Weight |
301.16 g/mol |
IUPAC Name |
5-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H9BrN2O2S/c1-6-5-16-9(13-6)4-12-10(14)7-2-3-8(11)15-7/h2-3,5H,4H2,1H3,(H,12,14) |
InChI Key |
XTWFKPJKIYEJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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